1-(Ethylthio)-3-phenylpropan-2-one
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Overview
Description
1-(Ethylthio)-3-phenylpropan-2-one is an organic compound characterized by the presence of an ethylthio group attached to a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethylthio)-3-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropan-2-one with ethanethiol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, ensuring the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylthio)-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Ethylthio)-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Ethylthio)-3-phenylpropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
- 1-(Methylthio)-3-phenylpropan-2-one
- 1-(Propylthio)-3-phenylpropan-2-one
- 1-(Butylthio)-3-phenylpropan-2-one
Comparison: 1-(Ethylthio)-3-phenylpropan-2-one is unique due to the specific length and properties of the ethylthio group. Compared to its methyl, propyl, and butyl analogs, the ethylthio derivative may exhibit different reactivity and binding characteristics, making it suitable for distinct applications.
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-ethylsulfanyl-3-phenylpropan-2-one |
InChI |
InChI=1S/C11H14OS/c1-2-13-9-11(12)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
RVFSIYJKCGMCJE-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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